molecular formula C14H10ClNO5 B6383044 MFCD18315998 CAS No. 1261963-82-9

MFCD18315998

Cat. No.: B6383044
CAS No.: 1261963-82-9
M. Wt: 307.68 g/mol
InChI Key: KRNQEELCNXZXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-chloro-4’-hydroxy-3’-nitro[1,1’-biphenyl]-4-carboxylate is a compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a biphenyl core substituted with chloro, hydroxy, and nitro groups, as well as a carboxylate ester. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-4’-hydroxy-3’-nitro[1,1’-biphenyl]-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the nitration of biphenyl derivatives followed by esterification and chlorination reactions. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group onto the biphenyl ring. Subsequent esterification with methanol in the presence of an acid catalyst forms the carboxylate ester. Finally, chlorination using thionyl chloride or similar reagents introduces the chloro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4’-hydroxy-3’-nitro[1,1’-biphenyl]-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst, iron powder (Fe) in acidic conditions

    Substitution: Amines (R-NH₂), thiols (R-SH)

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amino derivatives

    Substitution: Formation of substituted biphenyl derivatives

Scientific Research Applications

Methyl 3-chloro-4’-hydroxy-3’-nitro[1,1’-biphenyl]-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of bacterial infections and inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4’-hydroxy-3’-nitro[1,1’-biphenyl]-4-carboxylate is primarily determined by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-4’-hydroxy-3’-nitro[1,1’-biphenyl]-4-carboxylate
  • Methyl 3-chloro-4’-hydroxy-3’-nitro[1,1’-biphenyl]-4-carboxylate
  • Methyl 3-chloro-4’-hydroxy-3’-nitro[1,1’-biphenyl]-4-carboxylate

Uniqueness

Methyl 3-chloro-4’-hydroxy-3’-nitro[1,1’-biphenyl]-4-carboxylate is unique due to the specific combination of functional groups on the biphenyl core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of the nitro group, in particular, allows for the formation of reactive intermediates that can interact with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 2-chloro-4-(4-hydroxy-3-nitrophenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c1-21-14(18)10-4-2-8(6-11(10)15)9-3-5-13(17)12(7-9)16(19)20/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNQEELCNXZXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686333
Record name Methyl 3-chloro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261963-82-9
Record name Methyl 3-chloro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.